molecular formula C5H10N2S2 B1353869 Thiomorpholine-4-carbothioamide CAS No. 72662-56-7

Thiomorpholine-4-carbothioamide

Cat. No. B1353869
CAS RN: 72662-56-7
M. Wt: 162.3 g/mol
InChI Key: NQJOIDMZFJQNNK-UHFFFAOYSA-N
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Description

Thiomorpholine-4-carbothioamide (TMC) is a cyclic sulfide compound with a thiol group and an amide group attached to the sulfur atom. It has a molecular formula of C5H10N2S2 .


Synthesis Analysis

TMC was first synthesized in 1974 by Cordell and colleagues as part of a series of thiomorpholine derivatives. A recent study reported the synthesis of thiomorpholine via a telescoped photochemical thiol–ene/cyclization sequence in continuous flow . The key step was the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials .


Molecular Structure Analysis

The molecular structure of TMC includes a six-membered thiomorpholine ring with an amide group attached to one of the sulfur atoms . The InChI string for TMC is InChI=1S/C5H10N2S2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) .


Chemical Reactions Analysis

The synthesis of TMC involves a photochemical thiol–ene reaction followed by base-mediated cyclization . The reaction could be conducted under highly concentrated conditions using a low amount of 9-fluorenone as the photocatalyst .


Physical And Chemical Properties Analysis

TMC has a molecular weight of 162.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of TMC are both 162.02854067 g/mol . The topological polar surface area of TMC is 86.6 Ų .

Scientific Research Applications

  • Antimicrobial Activity : Thiomorpholine derivatives, including Thiomorpholine-4-carbothioamide, have been synthesized and tested for their antimicrobial properties. These compounds have shown significant activity against various microbial strains, highlighting their potential in developing new antimicrobial agents (Kardile & Kalyane, 2010).

  • Antibacterial and Antioxidant Properties : Novel thiosemicarbazones, which include Thiomorpholine-4-carbothioamide derivatives, have been investigated for their antibacterial and antioxidant activities. Certain compounds within this category demonstrated exceptional inhibition potency against Gram-positive pathogens and possessed antioxidant activity (Karaküçük-Iyidoğan et al., 2014).

  • Detection and Analysis Applications : Thiomorpholine-4-carbothioamide derivatives have been utilized in developing methods for detecting and analyzing hydrazides and carbothioamides, highlighting their importance in chemical analysis and pharmaceutical development (Varynskyi, 2018).

  • Urease Inhibition : N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues, which are related to Thiomorpholine-4-carbothioamide, have been synthesized and evaluated as urease inhibitors. Some analogues showed significant inhibitory potential, suggesting their application in treating urease-related disorders (Ali et al., 2021).

  • Building Blocks in Medicinal Chemistry : Thiomorpholine and its derivatives, including Thiomorpholine-4-carbothioamide, serve as important building blocks in medicinal chemistry. They have been utilized in synthesizing novel bicyclic thiomorpholine compounds, indicating their versatility in drug development (Walker & Rogier, 2013).

Safety And Hazards

TMC is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

TMC has attracted attention due to its versatile properties, including its anti-cancer potential. The thiomorpholine moiety is an important structural motif that is incorporated into a variety of active pharmaceutical ingredients because of its interesting pharmacological profile, including antimalarial, antibiotic, antioxidant, or hypolipidemic activity . Therefore, future research may focus on exploring the potential applications of TMC in medicinal chemistry.

properties

IUPAC Name

thiomorpholine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJOIDMZFJQNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501096
Record name Thiomorpholine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiomorpholine-4-carbothioamide

CAS RN

72662-56-7
Record name Thiomorpholine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BV Varun, KR Prabhu - RSC advances, 2013 - pubs.rsc.org
… N-(4-Bromophenyl)thiomorpholine-4-carbothioamide (3cb). Prepared as described in the … N-(3-Methoxyphenyl)thiomorpholine-4-carbothioamide (3ce). Prepared as shown in the …
Number of citations: 11 pubs.rsc.org
C Mckenna - acswrm.org
… the R-group was synthesized using benzoyl chloride and yielded thiomorpholine-4-carbothioamide. … It was reacted with the thiomorpholine-4-carbothioamide to yield the final BTZ SB-2. …
Number of citations: 3 acswrm.org

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